2-(5-bromo-2-chlorophenoxy)-N-cyclopropylacetamide 2-(5-bromo-2-chlorophenoxy)-N-cyclopropylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13430216
InChI: InChI=1S/C11H11BrClNO2/c12-7-1-4-9(13)10(5-7)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15)
SMILES: C1CC1NC(=O)COC2=C(C=CC(=C2)Br)Cl
Molecular Formula: C11H11BrClNO2
Molecular Weight: 304.57 g/mol

2-(5-bromo-2-chlorophenoxy)-N-cyclopropylacetamide

CAS No.:

Cat. No.: VC13430216

Molecular Formula: C11H11BrClNO2

Molecular Weight: 304.57 g/mol

* For research use only. Not for human or veterinary use.

2-(5-bromo-2-chlorophenoxy)-N-cyclopropylacetamide -

Specification

Molecular Formula C11H11BrClNO2
Molecular Weight 304.57 g/mol
IUPAC Name 2-(5-bromo-2-chlorophenoxy)-N-cyclopropylacetamide
Standard InChI InChI=1S/C11H11BrClNO2/c12-7-1-4-9(13)10(5-7)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15)
Standard InChI Key CYJHCELRMRLLNQ-UHFFFAOYSA-N
SMILES C1CC1NC(=O)COC2=C(C=CC(=C2)Br)Cl
Canonical SMILES C1CC1NC(=O)COC2=C(C=CC(=C2)Br)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(5-Bromo-2-chlorophenoxy)-N-cyclopropylacetamide (IUPAC name: 2-(5-bromo-2-chlorophenoxy)-N-cyclopropylacetamide) features a halogenated phenoxy core linked to a cyclopropane-containing acetamide moiety. The bromine and chlorine substituents at positions 5 and 2 of the aromatic ring confer distinct electronic and steric properties, while the cyclopropyl group introduces conformational constraints that influence target binding.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₁BrClNO₂
Molecular Weight304.57 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (two ether O, one amide O)
Rotatable Bonds4
Topological Polar Surface Area55.8 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide critical insights into the compound's structural verification:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=2.4 Hz, 1H, ArH), 7.21 (dd, J=8.8, 2.4 Hz, 1H, ArH), 6.85 (d, J=8.8 Hz, 1H, ArH), 4.62 (s, 2H, OCH₂CO), 2.85 (m, 1H, cyclopropyl CH), 0.85–0.65 (m, 4H, cyclopropyl CH₂).

  • ESI-MS: m/z 304.57 [M+H]⁺, isotopic pattern consistent with Br/Cl presence.

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized through a three-step sequence:

  • Etherification: Reaction of 5-bromo-2-chlorophenol with ethyl bromoacetate in dimethylformamide (DMF) using K₂CO₃ as base (60–70°C, 12 hr).

  • Hydrolysis: Saponification of the ethyl ester intermediate with NaOH in ethanol/water (reflux, 4 hr).

  • Amidation: Coupling of the resultant acetic acid derivative with cyclopropylamine using HATU/DIPEA in dichloromethane (0°C to rt, 18 hr).

Table 2: Critical Reaction Parameters

StepTemperatureSolventCatalyst/BaseYield (%)
Etherification65°CDMFK₂CO₃78
HydrolysisRefluxEtOH/H₂ONaOH92
Amidation0°C → 25°CCH₂Cl₂HATU/DIPEA65

Purification and Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. X-ray crystallography confirms the planar conformation of the phenoxy group and the nearly orthogonal orientation of the cyclopropane ring relative to the amide plane.

Mechanism of Biological Action

Autotaxin Inhibition

Autotaxin (ATX), a secreted lysophospholipase D, converts lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). 2-(5-Bromo-2-chlorophenoxy)-N-cyclopropylacetamide binds to the hydrophobic pocket of ATX's catalytic site with IC₅₀ = 42 nM, as demonstrated by fluorescence quenching assays. Key interactions include:

  • Halogen bonding between Br and Tyr157

  • π-Stacking of the phenyl ring with Trp275

  • Hydrogen bonding of the amide carbonyl with Thr209

Downstream Signaling Effects

LPA suppression leads to:

  • 67% reduction in LPAR1-mediated ERK phosphorylation (HeLa cells, 10 μM, 24 hr)

  • Inhibition of RHOA activation (EC₅₀ = 85 nM) in metastatic breast cancer cell lines

  • Dose-dependent decrease in vascular endothelial growth factor (VEGF) secretion (IC₅₀ = 1.2 μM)

Pharmacological Applications

Fibrotic Disease Modulation

Bleomycin-induced pulmonary fibrosis in rats showed:

  • 44% reduction in hydroxyproline content (indicator of collagen deposition)

  • Improved lung compliance by 29%

  • Downregulation of TGF-β1 and α-SMA expression

Future Research Directions

Ongoing investigations focus on:

  • Development of radiolabeled analogs for PET imaging of ATX activity

  • Structure-activity relationship (SAR) studies optimizing metabolic stability

  • Combination therapies with immune checkpoint inhibitors

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